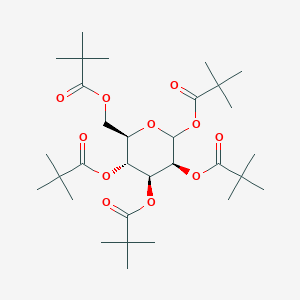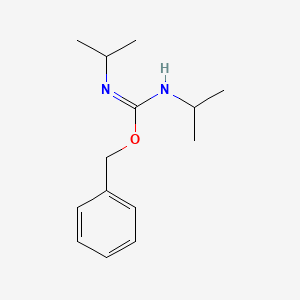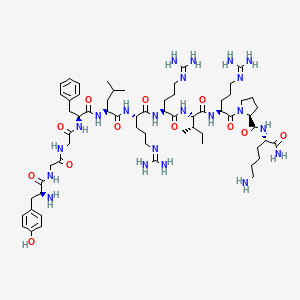
Platino(0)-1,3-divinil-1,1,3,3-tetrametil-disiloxano
Descripción general
Descripción
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane is an organometallic compound that features a platinum atom in the zero oxidation state coordinated to 1,3-divinyl-1,1,3,3-tetramethyldisiloxane. This compound is notable for its use as a catalyst in various chemical reactions, particularly in hydrosilylation processes, which are crucial in the production of silicones and other organosilicon compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane is widely used as a catalyst in organic synthesis, particularly in the formation of carbon-silicon bonds. Its ability to facilitate hydrosilylation reactions makes it invaluable in the production of silicones and other organosilicon compounds .
Biology and Medicine
While its primary applications are in chemistry, there is ongoing research into the potential biological and medicinal uses of platinum-based compounds. These studies explore their potential as anticancer agents and in other therapeutic areas .
Industry
In industrial applications, this compound is used in the production of high-performance materials, including sealants, adhesives, and coatings. Its catalytic properties enable efficient and selective synthesis processes, contributing to the development of advanced materials .
Mecanismo De Acción
Target of Action
Platinum-based compounds, including Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane, primarily target the DNA within cells . The platinum atom in these compounds forms covalent bonds with the DNA molecule, particularly with the purine bases adenine and guanine . This interaction interferes with the DNA’s structure and function, inhibiting cell division and leading to cell death .
Mode of Action
The platinum atom in Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane forms a complex with the DNA molecule, causing DNA cross-linking . This cross-linking distorts the DNA helix, preventing normal DNA replication and transcription . The DNA damage triggers the cell’s repair mechanisms. If the damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis .
Biochemical Pathways
The interaction of Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane with DNA affects several biochemical pathways. The DNA damage response pathway is activated, leading to cell cycle arrest and DNA repair . If the DNA damage is irreparable, the apoptosis pathway is triggered, leading to cell death . Additionally, the compound’s interaction with DNA can disrupt the normal functioning of various genes, potentially affecting numerous other biochemical pathways .
Pharmacokinetics
The pharmacokinetics of platinum-based compounds involve their absorption, distribution, metabolism, and excretion (ADME). After administration, these compounds are rapidly distributed throughout the body . The platinum compounds are primarily excreted through the kidneys . Renal function can significantly affect the clearance of these compounds, potentially leading to increased toxicity in patients with impaired renal function .
Result of Action
The primary result of the action of Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane is the induction of cell death. By forming covalent bonds with DNA, the compound interferes with DNA replication and transcription, leading to cell cycle arrest and, ultimately, apoptosis . This cytotoxic effect is the basis for the use of platinum-based compounds in cancer treatment.
Action Environment
The action of Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other molecules, such as proteins or other cellular components, can influence the compound’s distribution and activity . Understanding these environmental influences is crucial for optimizing the use of platinum-based compounds in medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane typically involves the reduction of platinum(II) or platinum(IV) precursors in the presence of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane. One common method is the reduction of platinum(II) chloride with sodium borohydride in an alcohol solvent, followed by the addition of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane to form the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is essential to achieve the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane is primarily involved in catalytic reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction, facilitating various catalytic cycles.
Common Reagents and Conditions
Hydrosilylation: Typically involves the use of silanes (Si-H compounds) and alkenes or alkynes under mild conditions.
Oxidation: May involve oxidizing agents such as oxygen or peroxides.
Reduction: Often uses reducing agents like hydrogen or hydrides.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds, which are valuable in the production of silicones and other materials.
Oxidation and Reduction: Can lead to various oxidized or reduced platinum species, depending on the specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisilazane
- Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane-d8
- Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane-d10
Uniqueness
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane is unique due to its specific ligand environment, which provides distinct catalytic properties. Compared to other platinum(0) complexes, it offers enhanced stability and selectivity in hydrosilylation reactions, making it a preferred choice in both research and industrial applications .
Propiedades
IUPAC Name |
ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane;platinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi2.Pt/c1-7-10(3,4)9-11(5,6)8-2;/h7-8H,1-2H2,3-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNRJBWHLARWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(C)C=C.[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OPtSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68478-92-2 | |
| Record name | Platinum, 1,3-diethenyl-1,1,3,3-tetramethyldisiloxane complexes | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum, 1,3-diethenyl-1,1,3,3-tetramethyldisiloxane complexes | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)





